2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Its core structure features a fused chromene-pyrrole-dione system, substituted at positions 1, 2, and 6 with a 3-isopropoxyphenyl group, a 2-(dimethylamino)ethyl chain, and a methoxy group, respectively. The synthesis of such derivatives typically involves multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as demonstrated by recent methodologies achieving high yields (43–86%) and broad substituent compatibility . The dimethylaminoethyl substituent enhances solubility and may influence bioactivity, while the 3-isopropoxyphenyl group introduces steric and electronic effects distinct from other aryl substitutions . Libraries of these compounds are prioritized for drug discovery due to their structural diversity and synthetic accessibility .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)31-18-8-6-7-16(13-18)22-21-23(28)19-10-9-17(30-5)14-20(19)32-24(21)25(29)27(22)12-11-26(3)4/h6-10,13-15,22H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYJSIJYUFXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the dimethylaminoethyl, isopropoxyphenyl, and methoxy groups through various substitution reactions. Common reagents used in these steps include dimethylamine, isopropyl alcohol, and methanol, along with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to ensure high yield and purity. The use of continuous flow reactors may also be explored to improve efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-[(2-Methylprop-2-en-1-yl)oxy]pyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic organic chemistry.
Types of Reactions
- Oxidation : This compound can be oxidized to form pyridine N-oxides.
- Reduction : Reduction reactions can yield different pyridine derivatives.
- Substitution : It can participate in nucleophilic substitution reactions with various nucleophiles.
Biological Research
3-[(2-Methylprop-2-en-1-yl)oxy]pyridine has shown significant potential in biological research, particularly concerning its interaction with biomolecules.
Biological Activities
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage.
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that derivatives of this compound can induce apoptosis in breast cancer cell lines at low concentrations.
Medicinal Applications
Research is ongoing into the potential medicinal uses of 3-[(2-Methylprop-2-en-1-yl)oxy]pyridine:
Case Studies
- Acetylcholinesterase Inhibition : Studies have shown that compounds similar to this compound exhibit considerable inhibition of acetylcholinesterase, suggesting potential use in treating Alzheimer's disease.
- Antioxidant Screening : Comparative studies using the DPPH method have indicated varying degrees of radical scavenging ability among synthesized derivatives.
- Antimicrobial Evaluation : Comprehensive evaluations reveal effectiveness against multiple bacterial strains, indicating applicability in developing new antibacterial agents.
Industrial Applications
In addition to its research applications, 3-[(2-Methylprop-2-en-1-yl)oxy]pyridine is utilized in the production of specialty chemicals and materials. Its unique structure allows for modifications that can lead to the development of new industrial products.
Mechanism of Action
The mechanism by which 2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The pathways involved would be specific to the biological context in which the compound is studied, and further research would be needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Characteristics
Key structural analogs differ in substituents on the aryl ring (position 1) and the alkyl/amino chain (position 2). These variations impact physicochemical properties and synthetic pathways:
*Calculated based on structural similarity to and . †Estimated from average yields in analogous syntheses .
Aryl Group Effects :
- Electron-Donating Groups (e.g., 3-isopropoxy, methoxy) : Prolonged heating is required during synthesis due to reduced electrophilicity of intermediates .
- Halogens and Electron-Withdrawing Groups : Accelerate reaction kinetics but may reduce solubility .
- Steric Effects : Bulky groups like 3-isopropoxy hinder packing, lowering melting points compared to planar substituents (e.g., 4-ethylphenyl) .
- Amino/Alkyl Chain Effects: Dimethylaminoethyl vs. Diethylaminopropyl: The former offers better solubility in polar solvents due to shorter chain length and higher amine basicity .
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR Shifts: The 3-isopropoxyphenyl group’s methine proton (δ 4.86–5.67 ppm) and aromatic protons (δ 6.67–7.63 ppm) align with trimethoxyphenyl analogs . Dimethylaminoethyl chains exhibit characteristic singlet peaks for N(CH₃)₂ at δ 2.37–2.49 ppm .
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a novel class of chromeno-pyrrole derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Chromeno[2,3-c]pyrrole
- Substituents :
- Dimethylaminoethyl group
- Isopropoxyphenyl group
- Methoxy group
Biological Activity Overview
Research indicates that chromeno-pyrrole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific compound under review has shown promising results in various assays.
Antibacterial Activity
In studies involving antibacterial assays, derivatives of chromeno-pyrrole have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited comparable antibacterial activity to gentamicin.
- Escherichia coli : Significant inhibition was noted.
These findings suggest that the compound may possess a mechanism similar to established antibiotics, potentially targeting bacterial cell wall synthesis or protein synthesis pathways .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that chromeno-pyrrole derivatives can induce apoptosis in cancer cell lines. Mechanistic studies suggest involvement of the following pathways:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
A notable study demonstrated that a related compound led to a significant reduction in tumor size in xenograft models .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA/RNA : Potential intercalation into nucleic acids could disrupt replication and transcription processes.
- Modulation of Signaling Pathways : The compound might influence signaling pathways related to cell survival and apoptosis.
Q & A
Q. What established synthetic routes enable efficient synthesis of this compound?
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (ethanol, 50–60°C). This method accommodates diverse substituents (e.g., methoxy, halogen, alkyl groups) on the aryl aldehyde and amine components, yielding 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with 43–86% efficiency (isolated via crystallization) .
Key Reaction Parameters
| Substrate Type | Examples | Reaction Time | Yield Range |
|---|---|---|---|
| Electron-rich aldehydes | Methoxy, methyl | 2 hours | 70–86% |
| Electron-poor aldehydes | Halogens, nitro | 15–20 minutes | 43–65% |
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- NMR spectroscopy : Confirms regiochemistry and substituent positioning (e.g., isopropoxy group at C3-phenyl).
- HPLC : Validates purity (>95% for biologically active derivatives) .
- X-ray crystallography : Resolves chromeno-pyrrole core geometry and hydrogen-bonding networks .
Q. What in vitro models are used for preliminary biological screening?
Initial screens focus on antibacterial (e.g., MIC assays against Gram-positive/negative strains) and anticancer activity (e.g., cytotoxicity in MCF-7 or HeLa cells). Dose-response curves (0.1–100 µM) identify IC50 values, with follow-up mechanistic studies (e.g., apoptosis assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized for challenging substituents (e.g., bulky or polar groups)?
- Solvent modulation : Replace ethanol with DMF or THF to enhance solubility of bulky substituents.
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization of sterically hindered aldehydes.
- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition-state barriers and optimize heating times for specific substituents .
Q. How to resolve contradictions in reported biological activity across derivatives?
Discrepancies often arise from substituent electronic effects or assay variability . For example:
- Electron-withdrawing groups (e.g., nitro) may enhance antibacterial activity but reduce solubility, leading to false negatives in aqueous assays.
- Orthogonal validation : Cross-test promising derivatives in multiple cell lines (e.g., primary vs. metastatic cancer models) and use SPR (surface plasmon resonance) to confirm target binding .
Example SAR Table
| Substituent (R1/R2) | Antibacterial IC50 (µM) | Anticancer IC50 (µM) |
|---|---|---|
| -OCH3/-CH3 | 12.5 ± 1.2 | 8.7 ± 0.9 |
| -NO2/-H | 3.4 ± 0.5 | >100 (insoluble) |
Q. What computational strategies improve synthesis design and mechanistic understanding?
The ICReDD framework integrates quantum chemistry (e.g., reaction path searches) and machine learning to predict optimal conditions. For example:
- Transition-state modeling identifies rate-limiting steps (e.g., imine formation vs. cyclization).
- High-throughput data mining correlates substituent Hammett σ values with reaction yields to prioritize substrates .
Methodological Recommendations
- Synthetic scalability : Replace column chromatography with crystallization (feasible for 92% of derivatives) .
- Biological assays : Include solubility enhancers (e.g., 0.1% Tween-80) for hydrophobic derivatives to reduce false negatives .
- Data reproducibility : Adopt standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity screening to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
